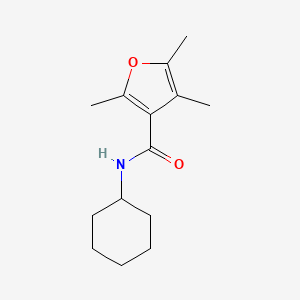
N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide (CTF) is a synthetic compound that belongs to the class of furan carboxamides. It is widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS) and to activate the antioxidant defense system. N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide also modulates the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of cognitive function and motor control.
Biochemical and Physiological Effects:
Studies have shown that N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide has a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, improve cognitive function, and enhance motor coordination. N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide also exhibits anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide in lab experiments is its high purity and stability, which ensures reproducibility of results. N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide. One potential application is in the development of new therapies for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide and to identify its molecular targets. In addition, more research is needed to explore the potential anti-cancer properties of N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide and to develop new cancer treatments based on this compound.
Conclusion:
In conclusion, N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide is a synthetic compound with a range of potential therapeutic applications. Its unique chemical properties and mechanism of action make it a promising candidate for the development of new therapies for neurological disorders and cancer. Further research is needed to fully understand the potential of N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide and to develop new treatments based on this compound.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide involves the reaction of cyclohexylamine with 2,4,5-trimethylfuran-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide as a white solid with a high yield and purity.
Applications De Recherche Scientifique
N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide has also been investigated for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-9-10(2)17-11(3)13(9)14(16)15-12-7-5-4-6-8-12/h12H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPBZBNNTFBFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2CCCCC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2,4,5-trimethylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

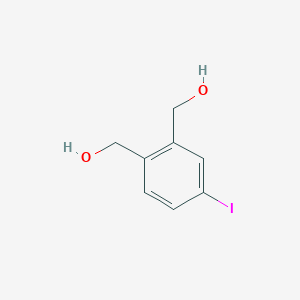

![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7465454.png)

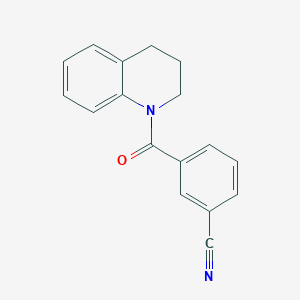
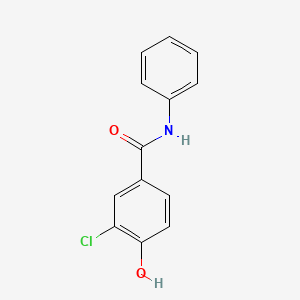
![N-(2-benzoyl-4-chlorophenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B7465493.png)



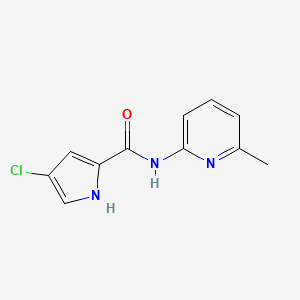


![4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7465555.png)